molecular formula C24H18ClN3O3 B10803425 2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chlorophenyl)prop-2-enamide

2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chlorophenyl)prop-2-enamide

Cat. No.: B10803425
M. Wt: 431.9 g/mol
InChI Key: BSUVKTBOBAHQSX-UHFFFAOYSA-N
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Description

WAY-631127 is a chemical compound with the molecular formula C24H18ClN3O3 and a molecular weight of 431.87. It is known for its role as a casein kinase 1 delta inhibitor . Casein kinase 1 delta is an enzyme that plays a crucial role in various cellular processes, including circadian rhythm regulation, cell division, and DNA repair.

Preparation Methods

The synthesis of WAY-631127 involves several steps. The synthetic route typically starts with the preparation of the benzimidazole core structure, followed by the introduction of the acetamide group and the benzodioxole moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch reactors to achieve higher yields and purity .

Chemical Reactions Analysis

WAY-631127 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a chemical bond using water.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of WAY-631127 may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

WAY-631127 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of casein kinase 1 delta and its effects on various chemical pathways.

    Biology: It is used to investigate the role of casein kinase 1 delta in cellular processes such as circadian rhythm regulation, cell division, and DNA repair.

    Medicine: It has potential therapeutic applications in diseases where casein kinase 1 delta is implicated, such as cancer and neurodegenerative disorders.

    Industry: It may be used in the development of new drugs and therapeutic agents targeting casein kinase 1 delta

Mechanism of Action

WAY-631127 exerts its effects by inhibiting the activity of casein kinase 1 delta. This enzyme is involved in the phosphorylation of various substrates, which in turn regulate multiple cellular processes. By inhibiting casein kinase 1 delta, WAY-631127 can modulate these processes, leading to changes in cell division, circadian rhythm, and DNA repair. The molecular targets and pathways involved include the phosphorylation of key proteins and the regulation of gene expression .

Comparison with Similar Compounds

WAY-631127 can be compared with other casein kinase 1 delta inhibitors, such as IC261 and PF-670462. While all these compounds inhibit casein kinase 1 delta, WAY-631127 is unique in its specific chemical structure and its potency as an inhibitor. Other similar compounds include:

Properties

Molecular Formula

C24H18ClN3O3

Molecular Weight

431.9 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)-3-(2-chlorophenyl)prop-2-enamide

InChI

InChI=1S/C24H18ClN3O3/c25-18-6-2-1-5-16(18)12-17(23-27-19-7-3-4-8-20(19)28-23)24(29)26-13-15-9-10-21-22(11-15)31-14-30-21/h1-12H,13-14H2,(H,26,29)(H,27,28)

InChI Key

BSUVKTBOBAHQSX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=CC3=CC=CC=C3Cl)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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